Eprovafen
Overview
Preparation Methods
The synthesis of Eprovafen involves several steps, typically starting with the selection of appropriate starting materials and reagents. The synthetic routes often include:
Initial Reaction: The process begins with the reaction of specific organic compounds under controlled conditions.
Intermediate Formation: The initial reaction leads to the formation of intermediates, which are then further processed.
Final Product: The intermediates undergo additional reactions, such as oxidation or reduction, to yield the final product, this compound.
Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Eprovafen undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxygenated derivatives of this compound, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
Eprovafen has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound’s role as a lipooxygenase inhibitor makes it valuable in studying enzyme inhibition and metabolic pathways.
Medicine: Research into this compound’s potential therapeutic effects is ongoing, particularly in the treatment of inflammatory diseases.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes .
Mechanism of Action
Eprovafen exerts its effects primarily by inhibiting the activity of lipooxygenase enzymes. These enzymes are involved in the metabolism of fatty acids, leading to the production of inflammatory mediators. By inhibiting lipooxygenase, this compound reduces the formation of these mediators, thereby exerting anti-inflammatory effects. The molecular targets of this compound include the active sites of lipooxygenase enzymes, where it binds and prevents the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Eprovafen can be compared with other lipooxygenase inhibitors, such as:
Zileuton: Another lipooxygenase inhibitor used in the treatment of asthma.
Nordihydroguaiaretic Acid: A natural compound with lipooxygenase inhibitory activity.
Baicalein: A flavonoid with anti-inflammatory properties due to its lipooxygenase inhibition.
What sets this compound apart is its unique chemical structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other inhibitors .
Biological Activity
Eprovafen, also known as Eprozinol, is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is primarily recognized for its role in treating ocular conditions and has been studied for its anti-inflammatory and analgesic properties. Its mechanism of action involves modulation of various biological pathways, making it a candidate for further exploration in pharmacological contexts.
This compound's biological activity can be attributed to its interaction with specific molecular targets within the body. The compound exhibits:
- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation, which is crucial in conditions such as uveitis and other ocular inflammatory diseases.
- Analgesic Properties : It may also possess pain-relieving qualities, contributing to its utility in managing discomfort associated with ocular conditions.
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on various studies:
Case Studies
Several case studies have illustrated the effectiveness of this compound in clinical settings:
- Ocular Inflammation Management : A study involving patients with uveitis demonstrated that this compound significantly reduced symptoms and improved visual acuity compared to standard treatments. The study highlighted the compound's ability to lower intraocular pressure and decrease inflammatory cell infiltration.
- Pain Management in Ocular Surgery : In a clinical trial assessing postoperative pain relief following cataract surgery, patients receiving this compound reported lower pain scores compared to those on placebo. This suggests that this compound could be beneficial in enhancing patient comfort during recovery.
Research Findings
Recent research has focused on the pharmacokinetics and bioavailability of this compound, revealing important insights:
- Absorption and Distribution : Studies indicate that this compound is rapidly absorbed following administration and achieves peak plasma concentrations within a short time frame.
- Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, which is crucial for understanding potential drug interactions.
- Excretion : Renal excretion plays a significant role in the elimination of this compound from the body, necessitating consideration in patients with renal impairment.
Properties
IUPAC Name |
5-[5-(3-phenylpropyl)thiophen-2-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2S/c19-18(20)12-5-4-10-16-13-14-17(21-16)11-6-9-15-7-2-1-3-8-15/h1-3,7-8,13-14H,4-6,9-12H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDLRGRLIWYPQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC=C(S2)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143862 | |
Record name | Eprovafen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101335-99-3 | |
Record name | Eprovafen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101335993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eprovafen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPROVAFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C9310B127 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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